Diisopropyl fumarate

Description

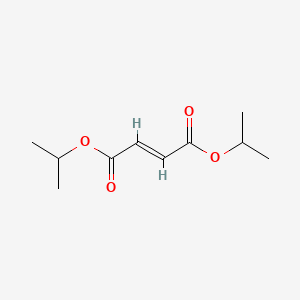

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dipropan-2-yl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMTVMWFISHPEV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C/C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39050-69-6 | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(1-methylethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39050-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201032569 | |

| Record name | Diisopropyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7283-70-7 | |

| Record name | Diisopropyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7283-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diisopropyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POD4AH8070 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diisopropyl fumarate CAS number 7283-70-7 properties

An In-Depth Technical Guide to Diisopropyl Fumarate (B1241708) (CAS 7283-70-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fumarate (CAS No. 7283-70-7) is a diester of fumaric acid and isopropanol. It is a colorless to pale yellow liquid characterized by a pleasant odor and low volatility.[1] This compound serves as a versatile intermediate in organic synthesis and as a monomer for polymerization reactions.[1][2] Its applications are notable in the pharmaceutical industry and in the development of biomaterials, particularly as a component in scaffolds for bone tissue engineering.[3] This document provides a comprehensive overview of its physicochemical properties, toxicological profile, synthesis, and relevant experimental procedures.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and material science.

| Property | Value | Source(s) |

| CAS Number | 7283-70-7 | [4][5] |

| Molecular Formula | C₁₀H₁₆O₄ | [4][5] |

| Molecular Weight | 200.23 g/mol | [5][6] |

| Appearance | Colorless to pale yellow clear liquid | [1][2] |

| Odor | Pleasant | [1] |

| Melting Point | 2 °C (lit.) | [4] |

| Boiling Point | 110 °C at 12 mmHg (lit.) | [4] |

| Density | 0.9941 g/cm³ (Estimated) | [1][3] |

| Water Solubility | 112.6 mg/L at 25 °C (Estimated) | |

| Solubility | Soluble in DMSO and other organic solvents.[1][3] | |

| IUPAC Name | diisopropyl (2E)-but-2-enedioate |

Toxicological Profile

Understanding the toxicological properties of this compound is essential for safe handling and for assessing its biocompatibility in drug development and tissue engineering applications.

| Parameter | Value / Observation | Source(s) |

| Acute Oral Toxicity | LD50 (Rat): 3250 mg/kg (Minimally toxic after single ingestion) | |

| Skin Irritation | Causes skin irritation (GHS Category 2). | [7] |

| Eye Irritation | Causes serious eye irritation (GHS Category 2). | [7] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [7] |

Synthesis and Reactivity

This compound is typically synthesized via the Fischer-Speier esterification of fumaric acid with isopropanol.[4] The reaction involves heating the reactants in the presence of an acid catalyst. Due to the steric hindrance of the isopropyl groups, the esterification rate can be slow, often requiring elevated temperatures and pressure to achieve high yields.[4] It participates in reactions typical of unsaturated esters, such as polymerization and transesterification.[2]

Caption: Fischer-Speier esterification of fumaric acid to this compound.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis via Fischer-Speier Esterification

This protocol is adapted from patent descriptions for the production of this compound.

-

Apparatus Setup: Assemble a pressure-rated reaction vessel equipped with a mechanical stirrer, heating mantle, thermometer, and a reflux condenser.

-

Charging Reactants: To the reaction vessel, add fumaric acid (1.0 equivalent) and excess isopropyl alcohol (2.5 to 6.0 equivalents). The excess alcohol acts as both a reactant and a solvent.

-

Catalyst Addition: Add an esterification catalyst, such as p-toluenesulfonic acid (0.01-0.05 equivalents relative to fumaric acid).

-

Reaction Conditions: Seal the vessel and begin stirring. Heat the mixture under pressure to a temperature of 120-180 °C. Maintain reflux at this temperature. The reaction progress can be monitored by tracking the removal of the water byproduct, for instance, through an azeotropic distillation setup (e.g., Dean-Stark trap) if the reaction is run at atmospheric pressure in a suitable solvent like n-hexane.

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the acid catalyst with a base, such as a 5% sodium bicarbonate solution.

-

Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the excess isopropyl alcohol and solvent under reduced pressure. The final product can be further purified by vacuum distillation.

Determination of Physicochemical Properties

The following diagram and protocols describe a general workflow for characterizing an organic liquid like this compound.

Caption: General workflow for synthesis and property determination.

5.2.1 Melting Point Determination (Thiele Tube Method)

Since this compound's melting point is near room temperature (2 °C), this procedure would require a cooling bath.

-

Sample Preparation: A small amount of the solid (cooled) compound is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band. The assembly is placed in a Thiele tube filled with a suitable cooling liquid (e.g., ethanol/dry ice bath).

-

Measurement: The bath is allowed to warm slowly (approx. 1-2 °C per minute).

-

Data Recording: The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. For pure compounds, this range is typically narrow.

5.2.2 Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

-

Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube (Durham tube).

-

Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to a thermometer. Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) such that the sample is below the oil level.

-

Heating: Heat the bath gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: Remove the heat source once a steady stream of bubbles is observed. The liquid will begin to cool and will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. Note the atmospheric pressure, as boiling point is pressure-dependent.

5.2.3 Solubility Determination

This protocol provides a qualitative assessment of solubility.

-

Solvent Selection: Prepare test tubes containing 1 mL of various solvents (e.g., water, ethanol, acetone, hexane).

-

Sample Addition: To each test tube, add this compound dropwise (e.g., 20-30 mg), shaking after each addition.

-

Observation: Observe whether the compound dissolves completely. Note the formation of layers for immiscible liquids or a cloudy suspension for insoluble solids.

-

Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent. For this compound, it is expected to be largely insoluble in water but soluble in organic solvents.[2][8]

Applications and Potential Biological Activity

This compound is primarily utilized as a chemical intermediate and a monomer.[2] A significant area of research is its use in creating biodegradable polymers, such as poly(propylene fumarate) (PPF), for medical applications. These polymers are used as scaffolds in bone tissue engineering, providing a structure for new bone growth.[9]

While the direct interaction of this compound with cellular signaling pathways is not well-documented, its metabolic product, fumarate, is known to influence cellular processes. Fumarate is an intermediate in the Krebs cycle and its accumulation has been shown to impact epigenetic regulation. Specifically, high levels of fumarate can inhibit the activity of histone demethylases, leading to changes in histone methylation, such as H3K9 methylation. This can, in turn, affect gene expression and inhibit the osteogenic differentiation of stem cells.[10] This potential mechanism is a critical consideration for researchers designing fumarate-based biomaterials for bone regeneration.

Caption: Potential influence of fumarate (metabolite) on osteogenic signaling.[10]

References

- 1. This compound CAS#: 7283-70-7 [m.chemicalbook.com]

- 2. CAS 7283-70-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | 7283-70-7 [chemicalbook.com]

- 5. This compound - CAS - 7283-70-7 | Axios Research [axios-research.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C10H16O4 | CID 5357078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Effects of Dimethyl Fumarate on Atherosclerosis in the Apolipoprotein E-Deficient Mouse Model with Streptozotocin-Induced Hyperglycemia Mediated By the Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element (Nrf2/ARE) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fumarate Restrains Alveolar Bone Restoration via Regulating H3K9 Methylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Diisopropyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl fumarate (B1241708) (DIPF) is an unsaturated diester of fumaric acid with growing interest in materials science and biomedical applications. Its chemical structure, characterized by a central carbon-carbon double bond and two flanking isopropyl ester groups, imparts unique physical and chemical properties that are leveraged in polymerization reactions and for the development of novel biomaterials. This technical guide provides a comprehensive overview of the core physical and chemical properties of diisopropyl fumarate, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in drug development, particularly in the context of bone tissue engineering and the modulation of key signaling pathways. All quantitative data is presented in structured tables, and experimental and logical workflows are visualized using DOT language diagrams for enhanced clarity.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pleasant odor at room temperature.[1] Its fundamental identifiers and properties are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Fumaric acid, diisopropyl ester; 2-Butenedioic acid (2E)-, 1,4-bis(1-methylethyl) ester | [2] |

| CAS Number | 7283-70-7 | [1] |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Melting Point | 2 °C | [4] |

| Boiling Point | 110 °C at 12 mmHg | [4] |

| Solubility | Moderately soluble in organic solvents | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, which provide a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are consistent with its symmetrical diester structure.

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the vinylic protons and a septet and doublet for the isopropyl groups.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon, the vinylic carbon, the methine carbon of the isopropyl group, and the methyl carbons.[5]

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~6.8 | Singlet | -CH=CH- |

| ¹H | ~5.0 | Septet | -CH(CH₃)₂ |

| ¹H | ~1.2 | Doublet | -CH(CH₃)₂ |

| ¹³C | ~165 | Singlet | C=O |

| ¹³C | ~134 | Singlet | -CH=CH- |

| ¹³C | ~69 | Singlet | -CH(CH₃)₂ |

| ¹³C | ~22 | Singlet | -CH(CH₃)₂ |

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (sp³) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1250, ~1100 | Strong | C-O stretch (ester) |

Note: Peak positions are approximate. The strong carbonyl peak is a hallmark of esters.[9]

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound results in fragmentation patterns that can be used to confirm its structure. The molecular ion peak is expected at an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrum Fragmentation for this compound

| m/z | Possible Fragment | Notes |

| 200 | [C₁₀H₁₆O₄]⁺ | Molecular Ion (M⁺) |

| 159 | [M - C₃H₅]⁺ | Loss of an allyl radical |

| 141 | [M - OC₃H₇]⁺ | Loss of an isopropoxy radical |

| 113 | [M - COOC₃H₇]⁺ | Loss of an isopropoxycarbonyl radical |

Note: Fragmentation patterns are predictive and can vary based on the ionization method and energy.[10][11]

Chemical Reactivity and Stability

This compound's reactivity is primarily dictated by the electrophilic nature of the carbon-carbon double bond and the ester functionalities.

-

Polymerization: As an unsaturated ester, this compound can undergo free-radical polymerization to form poly(this compound).[12] It is also used as a comonomer in the synthesis of various copolymers.[12]

-

Transesterification: The ester groups can be exchanged with other alcohols under acidic or basic conditions.[1]

-

Stability: The compound is chemically stable under standard ambient conditions (room temperature).[13]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from fumaric acid and isopropyl alcohol.[4][14]

Materials:

-

Fumaric acid

-

Isopropyl alcohol (excess)

-

p-Toluenesulfonic acid (catalyst)

-

Benzene (B151609) (for azeotropic removal of water)

-

5% Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

-

Reaction flask with reflux condenser and Dean-Stark trap

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Combine fumaric acid, a stoichiometric excess of isopropyl alcohol, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask.

-

Add benzene to the flask to facilitate the azeotropic removal of water.

-

Assemble the flask with a Dean-Stark trap and reflux condenser.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with benzene.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium hydroxide solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the this compound by vacuum distillation.[12]

Determination of Physical Properties

For compounds like this compound that are liquid at room temperature, this method would be used if it were a solid or for purity assessment at low temperatures.

Procedure:

-

Ensure the this compound sample is solidified by cooling.

-

Introduce a small amount of the finely powdered solid into a capillary tube sealed at one end.[15]

-

Pack the sample to a height of 2-3 mm by tapping the tube.[16]

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly, at a rate of 1-2 °C per minute near the expected melting point.[15]

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[15] This range indicates the melting point.

Procedure:

-

Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[17]

-

Place a small amount of this compound and a stir bar into the distillation flask.

-

Grease all glass joints to ensure a good seal.[17]

-

Connect the apparatus to a vacuum source and a manometer to monitor the pressure.

-

Reduce the pressure to the desired level (e.g., 12 mmHg).

-

Begin heating the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.[18]

Applications in Drug Development and Biological Context

While this compound itself is not a therapeutic agent, its derivatives and polymers are of significant interest in drug development and biomaterials. Fumaric acid esters (FAEs), as a class, are known for their immunomodulatory and cytoprotective effects.

Role in Bone Tissue Engineering

This compound is a precursor to poly(propylene fumarate) (PPF), a biodegradable and biocompatible polymer extensively studied for bone tissue engineering.[19][20] PPF-based scaffolds can be 3D printed into patient-specific shapes to promote bone regeneration in defects.[19][20] These scaffolds provide mechanical support and a framework for new bone growth.[21]

Modulation of NF-κB and Nrf2 Signaling Pathways

Fumaric acid esters are known to interact with key intracellular signaling pathways involved in inflammation and oxidative stress, primarily the NF-κB and Nrf2 pathways. While most research has focused on dimethyl fumarate (DMF) and monomethyl fumarate (MMF), the underlying mechanisms are relevant to the FAE class.

-

NF-κB Pathway Inhibition: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[22] Fumaric acid esters can inhibit this process, thereby exerting anti-inflammatory effects.[23][24]

-

Nrf2 Pathway Activation: The Nrf2 pathway is the primary regulator of the antioxidant response. Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for degradation.[25] Oxidative stress or electrophilic compounds like FAEs can modify Keap1, leading to the stabilization and nuclear translocation of Nrf2.[2][26] In the nucleus, Nrf2 activates the expression of antioxidant and cytoprotective genes.[27]

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken when handling this chemical.

Table 5: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

Data from ECHA C&L Inventory.[2]

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a versatile chemical with well-defined physical and chemical properties. Its ability to undergo polymerization makes it a valuable monomer for the creation of advanced materials, particularly in the field of biomedical engineering for applications such as bone regeneration. Furthermore, as a member of the fumaric acid ester family, it is associated with important biological activities related to the modulation of inflammatory and oxidative stress pathways. The experimental protocols provided herein offer a foundation for the synthesis and characterization of this compound, enabling further research and development in its various applications. As with all chemicals, appropriate safety measures must be observed during its handling and use.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. jneurosci.org [jneurosci.org]

- 3. youtube.com [youtube.com]

- 4. JPS60193946A - Production of this compound - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Purification [chem.rochester.edu]

- 13. thinksrs.com [thinksrs.com]

- 14. DE1291739B - Process for the preparation of mono- and diesters of fumaric acid with monohydric alcohols - Google Patents [patents.google.com]

- 15. jk-sci.com [jk-sci.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. osteoengineering.com [osteoengineering.com]

- 20. Poly(propylene fumarate) Composite Scaffolds for Bone Tissue Engineering: Innovation in Fabrication Techniques and Artificial Intelligence Integration [mdpi.com]

- 21. Effect of a poly(propylene fumarate) foaming cement on the healing of bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fumaric acid attenuates the eotaxin-1 expression in TNF-α-stimulated fibroblasts by suppressing p38 MAPK-dependent NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Role of Nuclear Factor (Erythroid-Derived 2)-Like 2 Signaling for Effects of Fumaric Acid Esters on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. jneurosci.org [jneurosci.org]

- 27. Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Diisopropyl fumarate molecular structure and formula C10H16O4

An In-depth Technical Guide to Diisopropyl Fumarate (B1241708)

Introduction

Diisopropyl fumarate (CAS No. 7283-70-7) is the diisopropyl ester of fumaric acid, an organic compound with the chemical formula C10H16O4.[1][2] As an unsaturated ester, it serves as a valuable monomer in the synthesis of polymers and as an intermediate in various organic syntheses.[3] Its properties, including low volatility and moderate solubility in organic solvents, make it suitable for diverse chemical applications.[3] This document provides a comprehensive technical overview of this compound, covering its molecular structure, chemical and physical properties, synthesis, spectroscopic characterization, and known biological applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is systematically known as dipropan-2-yl (E)-but-2-enedioate.[4] It is recognized by several synonyms, including Fumaric Acid Diisopropyl Ester and (E)-2-Butenedioic acid diisopropyl ester.[2] The compound is typically a colorless to pale yellow liquid with a pleasant odor.[3]

Compound Identification

| Identifier | Value |

| CAS Number | 7283-70-7[4] |

| Molecular Formula | C10H16O4[1][2][5] |

| IUPAC Name | dipropan-2-yl (E)-but-2-enedioate[4] |

| SMILES | CC(C)OC(=O)/C=C/C(=O)OC(C)C[5] |

| InChI | InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3/b6-5+[4][5] |

| InChIKey | FNMTVMWFISHPEV-AATRIKPKSA-N[5] |

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 200.23 g/mol [1][4][5] |

| Melting Point | 2°C[2][6] |

| Boiling Point | 110°C at 12 mmHg[2][6] |

| Appearance | Colorless to pale yellow liquid[3] |

| Stereochemistry | Achiral, contains one E/Z center[5] |

Molecular Structure

This compound's structure consists of a central fumarate backbone, which is the trans isomer of butenedioic acid, with two isopropyl groups attached via ester linkages. The molecule is achiral and possesses a C2 axis of symmetry.[5] The trans configuration of the double bond minimizes steric hindrance between the two ester groups, making it more stable than its cis isomer, diisopropyl maleate.[7]

Caption: 2D molecular structure of this compound.

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the esterification of fumaric acid with isopropyl alcohol.[8] The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by removing the water formed during the reaction, often by azeotropic distillation.[8][9]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Charging the Reactor : In a pressure-rated reactor equipped with a reflux condenser and a system for removing distillate (e.g., a Dean-Stark trap), charge fumaric acid, an excess of isopropyl alcohol (typically 2.5 to 6 times the weight of fumaric acid), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-5% by weight of fumaric acid).[8]

-

Reaction Conditions : Seal the reactor and purge with an inert gas (e.g., nitrogen). Heat the mixture to a temperature between 120-180°C under pressure while stirring.[8]

-

Reaction Progression : Allow the mixture to reflux. The azeotrope of isopropyl alcohol and water will begin to distill. Continuously remove this azeotrope to drive the reaction towards the product side.[8]

-

Monitoring : Monitor the reaction progress by analyzing aliquots (e.g., by GC or TLC) until the consumption of fumaric acid is complete.

-

Work-up and Purification : After cooling, neutralize the catalyst with a base (e.g., sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous salt like sodium sulfate. The crude this compound can be purified by vacuum distillation.[7]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of this compound. PubChem lists available 1D-NMR, Mass Spectrometry, and IR spectra for the compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the carbon-hydrogen framework of the molecule.

| ¹H NMR (Proton NMR) | |||

| Assignment | Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration |

| Olefinic Protons (-CH=CH-) | ~6.8 | Singlet | 2H |

| Methine Protons (-CH(CH₃)₂) | ~5.0 | Septet | 2H |

| Methyl Protons (-CH(CH₃)₂) | ~1.2 | Doublet | 12H |

| ¹³C NMR | |

| Assignment | Chemical Shift (δ) ppm (approx.) |

| Carbonyl Carbon (-C=O) | ~165 |

| Olefinic Carbon (-CH=CH-) | ~134 |

| Methine Carbon (-CH(CH₃)₂) | ~69 |

| Methyl Carbon (-CH(CH₃)₂) | ~22 |

| Note: Exact chemical shifts may vary based on the solvent and instrument used. |

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| IR Spectroscopy Data | |

| Vibrational Mode | Wavenumber (cm⁻¹) (approx.) |

| C=O Stretch (Ester) | 1720-1730 |

| C=C Stretch (Alkene) | 1640-1650 |

| C-O Stretch (Ester) | 1100-1300 |

| =C-H Bend (trans) | 960-980 |

-

Sample Preparation : For a neat liquid sample, place a small drop of this compound between two KBr plates.

-

Data Acquisition : Place the sample holder in an FTIR spectrometer and acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.

| Mass Spectrometry Data | |

| Ion | m/z Value |

| [M]+ (Molecular Ion) | 200.23 |

| [M - OCH(CH₃)₂]+ | 141 |

| [M - COOCH(CH₃)₂]+ | 113 |

-

Sample Preparation : Prepare a dilute solution (e.g., ~1 mg/mL) of this compound in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

-

Instrument Setup : Set the parameters for the Gas Chromatograph (GC) and Mass Spectrometer (MS). This includes setting the GC oven temperature program to separate the compound from any impurities and setting the MS to scan a relevant mass range (e.g., m/z 40-300) using Electron Ionization (EI).

-

Data Acquisition : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be separated on the GC column and subsequently ionized and detected by the MS.

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.

Caption: Workflow for the analytical characterization of this compound.

Biological Activity and Applications

While extensive research on the specific biological pathways of this compound is limited, some applications have been noted. It has been identified as a compound used in the creation of scaffolds for bone tissue engineering.[10] Additionally, related fumaric acid esters are used to treat conditions like HIV infections and chronic hepatitis B, typically in combination with other antiviral agents.[11] However, specific signaling pathways directly modulated by this compound are not well-documented in the available literature.

Safety and Handling

According to GHS classifications, this compound is known to cause skin irritation (H315) and serious eye irritation (H319).[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[3]

Conclusion

This compound is a well-characterized diester with established methods for its synthesis and analysis. Its molecular structure, confirmed by various spectroscopic techniques, makes it a useful intermediate in organic and polymer chemistry. While its biological applications are still an emerging area of research, its use in biomaterials like bone scaffolds suggests potential for further investigation in the fields of drug development and materials science. This guide provides foundational technical data and protocols to support such research endeavors.

References

- 1. This compound | 7283-70-7 [chemicalbook.com]

- 2. 7283-70-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS 7283-70-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C10H16O4 | CID 5357078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. benchchem.com [benchchem.com]

- 8. JPS60193946A - Production of this compound - Google Patents [patents.google.com]

- 9. WO2012170923A1 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. This compound | 7283-70-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diisopropyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for diisopropyl fumarate (B1241708). Due to the limited availability of public experimental spectra, this document presents high-quality predicted ¹H and ¹³C NMR data, alongside detailed experimental protocols for acquiring such spectra.

Introduction to Diisopropyl Fumarate

This compound is the diester of fumaric acid and isopropanol. Its chemical structure consists of a central four-carbon backbone with two isopropyl ester groups. The molecule has a plane of symmetry, which influences its NMR spectra.

Chemical Structure:

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide a close approximation of experimental values.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | Singlet (s) | 2H | Olefinic Protons (-CH=CH-) |

| ~5.05 | Septet (sept) | 2H | Isopropyl CH |

| ~1.25 | Doublet (d) | 12H | Isopropyl CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (ppm) | Assignment |

| ~165 | Carbonyl Carbon (-C=O) |

| ~134 | Olefinic Carbon (-CH=CH-) |

| ~69 | Isopropyl CH |

| ~22 | Isopropyl CH₃ |

Experimental Protocols for NMR Spectroscopy

The following are detailed methodologies for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1][2]

-

Sample Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection : Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound.[3]

-

Concentration :

-

Homogenization : Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following are typical acquisition parameters for a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition:

-

Pulse Program : Standard single-pulse experiment.

-

Number of Scans : 8 to 16 scans are typically sufficient.

-

Relaxation Delay : 1-2 seconds.

-

Acquisition Time : 2-4 seconds.

-

Spectral Width : A spectral width of -2 to 12 ppm is appropriate.

¹³C NMR Acquisition:

-

Pulse Program : Standard proton-decoupled pulse program.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay : 2-5 seconds.

-

Acquisition Time : 1-2 seconds.

-

Spectral Width : A spectral width of 0 to 200 ppm is appropriate.

Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline.

-

Referencing : Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration : For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural confirmation of this compound using NMR spectroscopy.

Caption: Workflow for NMR analysis of this compound.

References

Diisopropyl Fumarate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, analysis, and biological activity of diisopropyl fumarate (B1241708), a promising molecule in therapeutic development.

Chemical Identity and Properties

Diisopropyl fumarate is an organic compound classified as a dialkyl ester of fumaric acid. Its chemical structure and properties make it a subject of interest in various chemical and pharmaceutical applications.

IUPAC Name and Synonyms

The systematically generated IUPAC name for this compound is dipropan-2-yl (E)-but-2-enedioate [1]. It is also widely known by a variety of synonyms, which are crucial to recognize when reviewing scientific literature and chemical databases.

| Identifier Type | Value | Source |

| IUPAC Name | dipropan-2-yl (E)-but-2-enedioate | PubChem[1] |

| Common Name | This compound | SCBT[2] |

| CAS Number | 7283-70-7 | SCBT[2], PubChem[1] |

| \multirow{10}{*}{\textbf{Synonyms}} | Fumaric acid, diisopropyl ester | PubChem[1] |

| 2-Butenedioic acid (2E)-, 1,4-bis(1-methylethyl) ester | CymitQuimica[3] | |

| 2-Butenedioic acid (E)-, bis(1-methylethyl) ester | CymitQuimica[3] | |

| bis(1-methylethyl) (2E)-but-2-enedioate | CymitQuimica[3] | |

| Diisopropylester kyseliny fumarove | PubChem[1] | |

| NSC 70161 | PubChem[1] | |

| BRN 1726370 | PubChem[1] | |

| AI3-15489 | PubChem[1] | |

| UNII-POD4AH8070 | PubChem[1] | |

| Fumaric Acid Diisopropyl Ester | SCBT[2] |

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and quality control.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | SCBT[2], PubChem[1] |

| Molecular Weight | 200.23 g/mol | SCBT[2], PubChem[1] |

| Appearance | Colorless to almost colorless clear liquid | CymitQuimica[3] |

| Melting Point | 2 °C | ChemicalBook[4] |

| Boiling Point | 110 °C at 12 mmHg | ChemicalBook[4], CAS Common Chemistry[5] |

| Refractive Index | 1.4330 - 1.4370 | ChemicalBook[4] |

| Storage Temperature | 2 - 8 °C | ChemicalBook[4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of fumaric acid with isopropyl alcohol. The following protocol is based on established esterification procedures.

Objective: To synthesize this compound from fumaric acid and isopropyl alcohol.

Materials:

-

Fumaric acid

-

Isopropyl alcohol (anhydrous)

-

p-Toluenesulfonic acid (catalyst)

-

An inert organic solvent (e.g., n-hexane, octane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Reaction flask equipped with a reflux condenser and a Dean-Stark trap

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a reaction flask, combine fumaric acid (1 part by weight) and an excess of isopropyl alcohol (2.5 to 6 parts by weight).

-

Add a catalytic amount of p-toluenesulfonic acid (0.01 to 0.05 parts by weight).

-

Add an inert organic solvent to aid in azeotropic removal of water.

-

Heat the mixture to reflux under an inert atmosphere at a temperature of 120-180 °C.

-

Continuously remove the water by-product as an azeotrope with the solvent using the Dean-Stark trap.

-

Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the excess solvent and isopropyl alcohol under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Purification by Low-Temperature Vacuum Distillation

To minimize thermal degradation or isomerization, purification of this compound can be achieved through low-temperature vacuum distillation.

Objective: To purify crude this compound while minimizing thermal stress.

Equipment:

-

Round-bottom flask

-

Short-path distillation head with a condenser and vacuum adapter

-

Receiving flask

-

Heating mantle with a stirrer

-

Thermometer and adapter

-

High-vacuum pump with a cold trap

-

Manometer

Procedure:

-

Dry the crude this compound over anhydrous sodium sulfate.

-

Filter the dried liquid into a clean, dry distillation flask.

-

Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Connect the apparatus to a high-vacuum pump protected by a cold trap.

-

Slowly evacuate the system to a pressure below 1 mmHg.

-

Gently heat the distillation flask while stirring.

-

Monitor the temperature at the distillation head and collect the fraction corresponding to the boiling point of this compound at the applied pressure.

-

Store the purified product in a tightly sealed container under an inert atmosphere and at a refrigerated temperature.

Analysis by RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the analysis and quantification of this compound. The following is a general protocol that can be optimized.

Objective: To determine the purity and concentration of this compound.

Equipment:

-

HPLC system with a PDA or UV detector

-

C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Data acquisition and analysis software

Materials:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Ortho-phosphoric acid (or other suitable buffer components)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of ortho-phosphoric acid (e.g., 0.1%). Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection Wavelength: Determined by UV scan (e.g., 210-230 nm)

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the concentration of the sample based on the peak area and the calibration curve generated from the standard solutions.

Biological Activity and Signaling Pathways

Fumaric acid esters, including this compound, have garnered significant attention for their immunomodulatory and neuroprotective effects. Their mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 Signaling Pathway Activation

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Fumaric acid esters are electrophilic and can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized and translocates to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.

The activation of the Nrf2 pathway by fumaric acid esters has been shown to mitigate autoimmune inflammation and promote neuronal survival under ischemic stress[2][3].

Caption: Nrf2 signaling pathway activation by this compound.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the clear communication of complex processes.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Fumarate Esters in Immunomodulation

The therapeutic effects of fumarate esters are rooted in a logical cascade of molecular and cellular events.

Caption: Logical cascade of fumarate ester-mediated immunomodulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Nuclear Factor (Erythroid-Derived 2)-Like 2 Signaling for Effects of Fumaric Acid Esters on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fumaric acid esters promote neuronal survival upon ischemic stress through activation of the Nrf2 but not HIF-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. jneurosci.org [jneurosci.org]

Solubility characteristics of diisopropyl fumarate in organic solvents

An In-depth Technical Guide to the Solubility Characteristics of Diisopropyl Fumarate (B1241708) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Diisopropyl Fumarate

This compound (CAS 7283-70-7) is the diester of fumaric acid and isopropanol.[1] It is a colorless to pale yellow liquid with a molecular formula of C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1][2][3][4] Its chemical structure, featuring a carbon-carbon double bond and two isopropyl ester groups, dictates its physical and chemical properties, including its solubility profile. Understanding its solubility is crucial for process design, reaction optimization, purification, and formulation development.

Qualitative Solubility Profile

Based on general chemical principles and data from safety data sheets and chemical suppliers, a qualitative solubility profile for this compound can be inferred. It is characterized by moderate solubility in organic solvents and is soluble in Dimethyl Sulfoxide (DMSO).[1][2][5] The principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity.

Quantitative Solubility Data

A thorough review of scientific literature reveals a scarcity of published quantitative solubility data for this compound in a range of common organic solvents. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data. The values presented are hypothetical and for illustrative purposes only.

Table 1: Experimental Solubility of this compound in Various Organic Solvents at Different Temperatures (Illustrative Data)

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (Mole Fraction) |

| Alcohols | Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available | |

| Isopropanol | 25 | Data not available | Data not available | |

| Ketones | Acetone | 25 | Data not available | Data not available |

| Esters | Ethyl Acetate | 25 | Data not available | Data not available |

| Hydrocarbons | Toluene | 25 | Data not available | Data not available |

| Heptane | 25 | Data not available | Data not available | |

| Ethers | Tetrahydrofuran (THF) | 25 | Data not available | Data not available |

| Amides | Dimethylformamide (DMF) | 25 | Data not available | Data not available |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the isothermal equilibrium shake-flask method is widely recognized as the gold standard.[6][7][8] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials or flasks with airtight screw caps

-

Thermostatic orbital shaker or water bath with temperature control (±0.1 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known mass or volume of a specific organic solvent. The presence of undissolved solid solute is essential to ensure that equilibrium with a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined time (e.g., 24 to 72 hours) to ensure that solid-liquid equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to rest at the set temperature for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Determine the mass of the collected saturated solution.

-

Dilute the filtered sample with the same pure solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 g of solvent (mass fraction) or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

References

- 1. CAS 7283-70-7: this compound | CymitQuimica [cymitquimica.com]

- 2. medkoo.com [medkoo.com]

- 3. scbt.com [scbt.com]

- 4. 7283-70-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Potential Biological Activities of Fumarate Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaric acid esters (FAEs), including dimethyl fumarate (B1241708) (DMF), monomethyl fumarate (MMF), and diroximel fumarate (DRF), are bioactive small molecules with well-established therapeutic efficacy in autoimmune conditions such as multiple sclerosis and psoriasis.[1][2] Their therapeutic effects are underpinned by a multifaceted mechanism of action that encompasses the modulation of several key cellular pathways. This technical guide provides a comprehensive overview of the primary biological activities of Fumarate Esters, with a focus on Nrf2 activation, NF-κB inhibition, HCAR2 activation, and glutathione (B108866) depletion. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction to Fumarate Esters

Fumaric acid, an intermediate in the citric acid cycle, is poorly bioavailable.[2] However, its esterified derivatives, particularly DMF, MMF, and the newer prodrug DRF, are readily absorbed and exert significant biological effects.[2] DMF is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to its active metabolite, MMF.[3] DRF is also converted to MMF, but with a different side chain that may improve gastrointestinal tolerability.[2] MMF is considered the primary bioactive metabolite responsible for the systemic effects of these drugs.[3] The therapeutic applications of FAEs stem from their ability to modulate inflammatory and oxidative stress pathways.[1][2]

Core Biological Activities and Mechanisms of Action

The biological activities of fumarate esters are primarily attributed to their electrophilic nature, which allows them to interact with nucleophilic thiol groups on proteins, most notably cysteine residues. This reactivity underlies their influence on key signaling pathways.

Activation of the Nrf2 Antioxidant Pathway

A primary mechanism of action for fumarate esters is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Fumarate esters, being electrophiles, can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.[4]

| Fumarate Ester | Cell Type | Concentration | Effect on Nrf2 Target Genes | Reference |

| Dimethyl Fumarate | Human Retinal Endothelial Cells | 10 µM | Significant increase in Nrf2 and HO-1 protein levels. | [5] |

| Dimethyl Fumarate | Human Retinal Endothelial Cells | 50 µM | Further significant increase in Nrf2 and HO-1 protein levels. | [5] |

| Dimethyl Fumarate | Human Neuronal Cells (SH-SY5Y) | 30 µM | Upregulation of Nrf2 levels. | [4] |

| Monomethyl Fumarate | Human Neuronal Cells (SH-SY5Y) | 30 µM | Partial increase in Nrf2 expression. | [4] |

| Dimethyl Fumarate | Nrf2 knockout Bone Marrow-Derived Macrophages | 50 µM | Inhibition of cytokine induction, suggesting Nrf2-independent effects on inflammation. | [6] |

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] The anti-inflammatory effects of fumarate esters are partly mediated by their ability to inhibit the NF-κB pathway. While the precise mechanism is still under investigation, evidence suggests that DMF can covalently modify the p65 subunit of NF-κB, which may interfere with its nuclear translocation and DNA binding activity.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Nutritional or pharmacological act ... | Article | H1 Connect [archive.connect.h1.co]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl fumarate blocks pro-inflammatory cytokine production via inhibition of TLR induced M1 and K63 ubiquitin chain formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of NF-κB and AP-1 by dimethylfumarate correlates with down-regulated IL-6 secretion and proliferation in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Diisopropyl Fumarate: A Comprehensive Technical Guide for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fumarate (B1241708) (DiPF) is a symmetrically disubstituted ester of fumaric acid that serves as a valuable monomer for the synthesis of a unique class of polymers known as poly(diisopropyl fumarate) (PDiPF). These polymers are characterized by a poly(substituted methylene) backbone, which imparts significant chain rigidity and leads to a range of desirable properties, including high thermal stability, excellent optical transparency, and distinct mechanical behaviors. This technical guide provides an in-depth overview of the synthesis of polymers from this compound, covering polymerization methodologies, key polymer properties, and relevant experimental considerations. The information is tailored for professionals in research, materials science, and drug development who are interested in leveraging the unique characteristics of fumarate-based polymers.

Polymerization of this compound

The polymerization of this compound can be achieved through several methods, primarily involving radical polymerization techniques. Due to the steric hindrance presented by the two isopropyl ester groups on the double bond, the polymerization of fumarates is less straightforward than that of monosubstituted vinyl monomers. However, various strategies have been developed to synthesize well-defined PDiPF.

Free Radical Polymerization

Conventional free radical polymerization is a common method for synthesizing PDiPF. This process is typically initiated by the thermal decomposition of an azo initiator, such as azobisisobutyronitrile (AIBN), or a peroxide initiator. The polymerization can be carried out in bulk or in solution.

Reaction Scheme for Free Radical Polymerization:

Caption: Free radical polymerization of this compound.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with well-controlled molecular weights and low dispersity. This technique employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. RAFT polymerization is particularly suitable for producing high-molecular-weight PDiPF with defined end-group structures, which can then be used to create block copolymers.

Mechanism of RAFT Polymerization:

Caption: Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another controlled radical polymerization technique that has been explored for the polymerization of this compound. This method involves the reversible activation and deactivation of a dormant species by a transition metal catalyst, typically a copper complex. While ATRP is a powerful tool for polymer synthesis, its application to this compound has been met with limited success in achieving high molecular weight and well-defined polymers.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of PDiPF are often proprietary or require access to specialized literature, this section provides a general methodology for the key steps involved in the synthesis and characterization of PDiPF.

Monomer Purification

Prior to polymerization, it is crucial to purify the this compound monomer to remove any inhibitors (often added for storage) and other impurities. A common method for purification involves the following steps:

-

Washing: The monomer is washed with an aqueous solution of sodium hydroxide (B78521) to remove acidic inhibitors, followed by washing with deionized water until the aqueous layer is neutral.

-

Drying: The washed monomer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

-

Distillation: The dried monomer is then distilled under reduced pressure to obtain a pure fraction.

General Procedure for Free Radical Polymerization

-

Reaction Setup: A reaction vessel (e.g., a Schlenk flask) is charged with the purified this compound monomer and a suitable solvent (e.g., toluene (B28343) or benzene) if conducting a solution polymerization. A radical initiator (e.g., AIBN) is added to the mixture.

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by several freeze-pump-thaw cycles.

-

Polymerization: The reaction vessel is then placed in a preheated oil bath at the desired temperature to initiate polymerization. The reaction is allowed to proceed for a specified time.

-

Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture. The polymer is then isolated by precipitation into a non-solvent, such as methanol (B129727) or hexane.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.

Polymer Characterization

The synthesized poly(this compound) is characterized to determine its molecular weight, thermal properties, and other physical characteristics.

-

Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.

-

Differential Scanning Calorimetry (DSC): Employed to measure the glass transition temperature (Tg) of the polymer.

-

Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the polymer by determining its decomposition temperature (Td).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical structure and tacticity of the polymer.

General Experimental Workflow:

Caption: General workflow for PDiPF synthesis and characterization.

Properties of Poly(this compound)

Poly(this compound) exhibits a unique combination of properties stemming from its rigid poly(substituted methylene) backbone.

Physical and Thermal Properties

PDiPF is a transparent, amorphous polymer. Its high rigidity results in a high glass transition temperature (Tg). The thermal stability of PDiPF is also notable, with decomposition temperatures typically being quite high.

| Property | Value | Reference |

| Refractive Index | ~1.46 - 1.48 | |

| Glass Transition Temperature (Tg) | Varies with molecular weight, typically in the range of 100-140 °C. | |

| Thermal Decomposition Temperature (Td) | Onset of decomposition is generally above 300 °C. |

Mechanical Properties

The rigid chain structure of PDiPF leads to a material that is hard and brittle. While specific quantitative data for the tensile strength and Young's modulus of homopolymeric PDiPF are not extensively reported in readily available literature, it is expected to have a high modulus and low elongation at break. The mechanical properties can be tuned by copolymerization with more flexible monomers.

Copolymerization of this compound

This compound can be copolymerized with a variety of other vinyl monomers to tailor the properties of the resulting material. The reactivity ratios of the comonomers determine the composition and sequence distribution of the copolymer.

Reactivity Ratios

The reactivity ratios, r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer (r1) versus the other monomer (r2).

| Comonomer (M2) | r1 (DiPF) | r2 (M2) | Copolymerization Characteristics | Reference |

| Dibornyl fumarate (DBoF) | 0.92 | 0.83 | Random copolymerization tendency. | |

| Diisobornyl fumarate (DIBF) | 1.60 | 0.54 | Tendency for blocks of DiPF. | |

| Styrene | Data not readily available | Data not readily available | - | |

| Methyl Methacrylate | Data not readily available | Data not readily available | - |

Note: The determination of reactivity ratios requires specific experimental studies, and this data is not always publicly available for all monomer pairs.

Applications

The unique properties of poly(this compound) and its copolymers make them suitable for a range of applications:

-

Optical Materials: The high transparency and refractive index of PDiPF make it a candidate for optical components such as lenses and films.

-

High-Temperature Resistant Materials: Due to its excellent thermal stability, PDiPF can be used in applications requiring resistance to high temperatures.

-

Biomaterials: While PDiPF itself is not biodegradable, related poly(fumarate)s, such as poly(propylene fumarate), are extensively investigated for biomedical applications, including tissue engineering scaffolds and drug delivery systems. The rigid nature of the PDiPF backbone could be exploited to control the mechanical properties of such biomaterials through copolymerization.

Conclusion

This compound is a monomer that yields polymers with a distinctive set of properties, including high rigidity, thermal stability, and optical clarity. While its polymerization requires careful consideration of steric factors, methods such as free radical and RAFT polymerization can be effectively employed for its synthesis. The ability to modify the properties of PDiPF through copolymerization opens up a wide range of potential applications, from advanced optical materials to specialized components in the biomedical field. Further research into the detailed mechanical properties and copolymerization behavior of this compound will undoubtedly expand its utility and adoption in various scientific and industrial domains.

Initial Investigations into the Reactivity of Diisopropyl Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fumarate (B1241708) is an α,β-unsaturated ester with a range of applications in organic synthesis and materials science. Its reactivity is characterized by the electrophilic nature of the carbon-carbon double bond, making it susceptible to nucleophilic attack, and its ability to participate in cycloaddition reactions and polymerization. This technical guide provides an in-depth overview of the core reactivity of diisopropyl fumarate, including its synthesis, key reactions, and potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers exploring the utility of this versatile compound in drug development and other scientific endeavors.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7283-70-7 | [1][2] |

| Molecular Formula | C₁₀H₁₆O₄ | [3] |

| Molecular Weight | 200.23 g/mol | [3] |

| Melting Point | 2.1 °C | [4] |

| Boiling Point | 110 °C at 12 mmHg | [4] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

Spectroscopic Data